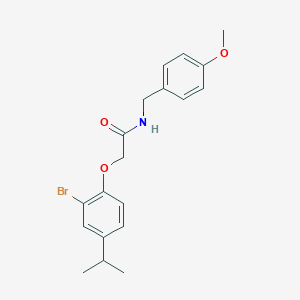![molecular formula C18H19ClF3N3O5S2 B296755 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B296755.png)
2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It is a potent inhibitor of the protein kinase BTK, which is a key component of the B-cell receptor signaling pathway. This pathway is critical for the survival and proliferation of B-cells, which are a type of white blood cell that play a crucial role in the immune system.
Mecanismo De Acción
2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide works by inhibiting the activity of the protein kinase BTK, which is a key component of the B-cell receptor signaling pathway. This pathway is critical for the survival and proliferation of B-cells, and its dysregulation has been implicated in the development of various types of cancer. By inhibiting BTK, 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide blocks the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide has been shown to have potent activity against cancer cells in vitro and in vivo. It has also been shown to have a favorable safety profile in preclinical and clinical trials, with no significant toxicity or adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide is its specificity for BTK, which makes it a highly targeted and effective inhibitor of the B-cell receptor signaling pathway. However, its potency and selectivity may also pose some limitations in terms of off-target effects and potential resistance mechanisms.
Direcciones Futuras
There are several future directions for the development and application of 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide in cancer research. These include:
1. Combination therapy: 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide may be used in combination with other targeted therapies or immunotherapies to enhance its efficacy and overcome potential resistance mechanisms.
2. Biomarker identification: The identification of biomarkers that predict response to 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide may help to select patients who are most likely to benefit from this treatment.
3. Clinical trials in other cancer types: 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide has shown promising results in B-cell lymphomas and leukemias, but its efficacy in other cancer types remains to be explored.
4. Development of second-generation inhibitors: The development of more potent and selective inhibitors of BTK may further enhance the efficacy and safety of this approach.
In conclusion, 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide is a promising small molecule inhibitor that has shown potent activity against cancer cells in preclinical and clinical trials. Its specificity for BTK makes it a highly targeted and effective inhibitor of the B-cell receptor signaling pathway. Future research directions include combination therapy, biomarker identification, clinical trials in other cancer types, and the development of second-generation inhibitors.
Métodos De Síntesis
The synthesis of 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide involves several steps, including the preparation of intermediate compounds and the final coupling of these compounds to form the target molecule. The exact details of the synthesis method are proprietary information and have not been published in the scientific literature.
Aplicaciones Científicas De Investigación
2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including B-cell lymphomas and leukemias. It has shown promising results in inhibiting the growth and survival of cancer cells, both in vitro and in vivo.
Propiedades
Fórmula molecular |
C18H19ClF3N3O5S2 |
|---|---|
Peso molecular |
513.9 g/mol |
Nombre IUPAC |
2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C18H19ClF3N3O5S2/c1-24(31(2,27)28)14-6-4-5-13(10-14)23-17(26)11-25(32(3,29)30)16-9-12(18(20,21)22)7-8-15(16)19/h4-10H,11H2,1-3H3,(H,23,26) |
Clave InChI |
RARVAKOMYKPSOR-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC(=C1)NC(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C)S(=O)(=O)C |
SMILES canónico |
CN(C1=CC=CC(=C1)NC(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2-{[(2-bromo-4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B296677.png)


![2-[2-Bromo-4-(propan-2-yl)phenoxy]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B296685.png)
![ethyl 2-amino-4-{2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B296686.png)
![methyl 2-amino-7-hydroxy-4-[4-[(4-methylphenyl)methoxy]phenyl]-4H-chromene-3-carboxylate](/img/structure/B296689.png)
![methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296690.png)
![methyl 2-amino-4-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296691.png)
![methyl 2-amino-4-[4-[(2-fluorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296693.png)
![ethyl 6-amino-5-cyano-4-{4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-iodophenyl}-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296694.png)
![ethyl6-amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296695.png)